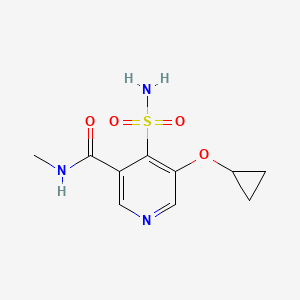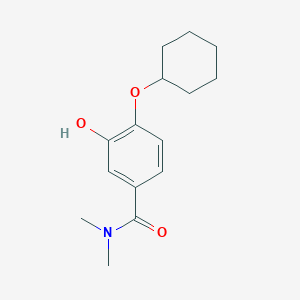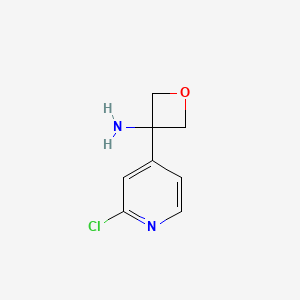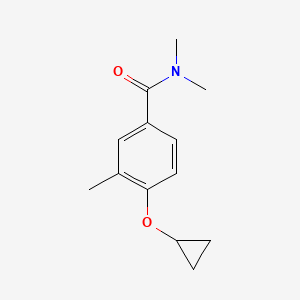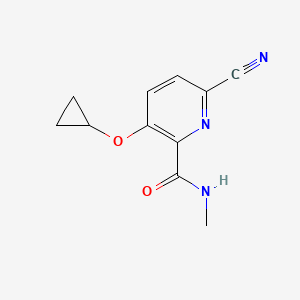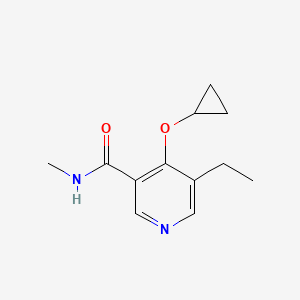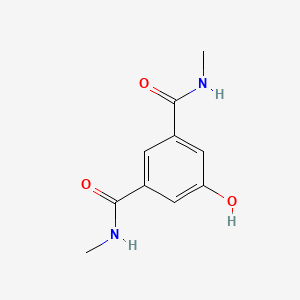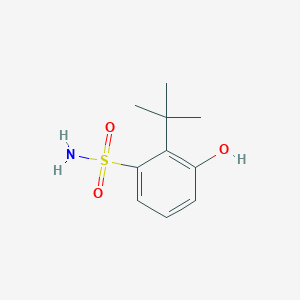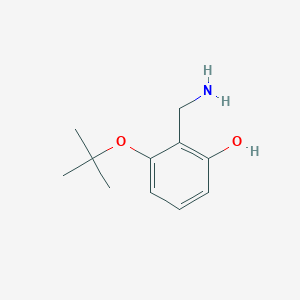
2-(Aminomethyl)-3-(tert-butoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-3-(tert-butoxy)phenol is an organic compound that features both an aminomethyl group and a tert-butoxy group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-(tert-butoxy)phenol typically involves the introduction of the aminomethyl and tert-butoxy groups onto a phenol ring. One common method involves the reaction of 3-(tert-butoxy)phenol with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and more efficient production processes .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminomethyl)-3-(tert-butoxy)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the aminomethyl group to a primary amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted phenol derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-(Aminomethyl)-3-(tert-butoxy)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-3-(tert-butoxy)phenol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the tert-butoxy group can influence the compound’s hydrophobic interactions. These interactions can affect various cellular pathways and processes, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)phenol: Lacks the tert-butoxy group, leading to different chemical properties and reactivity.
3-(tert-butoxy)phenol: Lacks the aminomethyl group, resulting in different biological interactions and applications.
2-(Aminomethyl)-4-(tert-butoxy)phenol: Similar structure but with different positional isomerism, affecting its reactivity and applications.
Uniqueness
2-(Aminomethyl)-3-(tert-butoxy)phenol is unique due to the presence of both the aminomethyl and tert-butoxy groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)14-10-6-4-5-9(13)8(10)7-12/h4-6,13H,7,12H2,1-3H3 |
Clé InChI |
ZYCXPPPDZIDWDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=CC=CC(=C1CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


